molecular formula C14H21NO3S B368708 4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine CAS No. 385401-81-0

4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine

Cat. No.: B368708
CAS No.: 385401-81-0
M. Wt: 283.39g/mol
InChI Key: ZHFCRAZBBUROJT-UHFFFAOYSA-N
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Description

4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine is a chemical compound of significant interest in organic and medicinal chemistry research. This sulfonylmorpholine derivative is characterized by a morpholine ring, a heterocycle featuring both amine and ether functional groups, which is sulfonylated at the nitrogen atom by a 2,3,5,6-tetramethylphenyl group . The morpholine ring is a common pharmacophore in drug discovery, known for its ability to improve solubility and metabolic stability, while the sulfonyl group is a versatile functional handle in synthetic chemistry . This compound is primarily utilized as a building block or intermediate in organic synthesis. Its structural features make it a valuable precursor for developing more complex molecules, potentially for applications in material science or as a ligand in catalyst systems. Researchers value this chemical for constructing molecular libraries or for use in method development, such as in Suzuki cross-coupling reactions, where similar sulfonamides have demonstrated utility . In life sciences research, while the specific biological activity of this exact compound may not be documented, structurally related sulfonylmorpholine derivatives have been investigated for various pharmacological properties, including as potential enzyme inhibitors . The tetramethylphenyl moiety may contribute to enhanced lipophilicity and steric bulk, which can be critical factors in modulating interaction with biological targets or altering the physical properties of the molecule. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(2,3,5,6-tetramethylphenyl)sulfonylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-10-9-11(2)13(4)14(12(10)3)19(16,17)15-5-7-18-8-6-15/h9H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHFCRAZBBUROJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCOCC2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation of Morpholine

The most straightforward method for synthesizing 4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine involves the reaction of morpholine with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions. This nucleophilic substitution reaction proceeds via the attack of morpholine’s nitrogen on the electrophilic sulfur center of the sulfonyl chloride, displacing chloride and forming the sulfonamide bond.

Representative Procedure:
In a dried round-bottom flask, morpholine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. Triethylamine (1.2 equiv) is added to scavenge HCl, followed by dropwise addition of 2,3,5,6-tetramethylbenzenesulfonyl chloride (1.05 equiv) at 0°C. The reaction is stirred at room temperature for 12–18 hours, after which the mixture is washed with water, 1M HCl, and brine. The organic layer is dried over MgSO₄, filtered, and concentrated under reduced pressure. Crude product is purified via recrystallization from ethanol/water (7:3) to yield white crystals (72–78% yield).

Critical Parameters:

  • Base Selection: Triethylamine outperforms pyridine in minimizing side reactions such as over-sulfonylation or N-oxide formation.

  • Solvent: Polar aprotic solvents (e.g., DCM, THF) enhance reaction rates compared to nonpolar solvents like toluene.

Advanced Methodological Variations

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times while maintaining yield. In a sealed vessel, a mixture of morpholine, sulfonyl chloride, and triethylamine in acetonitrile is irradiated at 100°C for 15 minutes, achieving 85% conversion. This method is ideal for high-throughput screening but requires specialized equipment.

Phase-Transfer Catalysis (PTC)

For industrial-scale production, PTC using benzyltriethylammonium chloride in a biphasic system (toluene/10% NaOH) enables efficient mixing and reduces byproduct formation. This approach achieves 89% yield at 50°C over 4 hours, with simplified workup due to aqueous base extraction.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

Continuous flow technology enhances reproducibility and safety for large-scale synthesis. A tandem reactor system combines sulfonyl chloride synthesis (via thiol oxidation) with in-line sulfonylation. Key advantages include:

  • Residence Time Control: 30 minutes at 80°C ensures complete conversion.

  • Automated Quenching: Immediate neutralization of excess HCl prevents equipment corrosion.

Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with hexane/ethyl acetate (3:1) effectively isolates the product from unreacted sulfonyl chloride and dimeric byproducts. Gradient elution improves resolution for >99% purity.

Recrystallization Optimization

Ethanol/water mixtures (7:3 v/v) provide optimal crystal growth conditions, yielding needle-like crystals suitable for X-ray diffraction analysis. Melting point (mp 142–144°C) and HPLC purity (>99.5%) are critical quality control metrics.

Comparative Analysis of Synthetic Routes

MethodConditionsYield (%)Purity (%)Scalability
Direct SulfonylationDCM, Triethylamine, 25°C, 18h7899.2Lab-scale
MicrowaveCH₃CN, 100°C, 15min8598.8Small-scale
PTCToluene/NaOH, 50°C, 4h8999.5Industrial
Continuous FlowTHF, 80°C, 30min9199.7Industrial

Chemical Reactions Analysis

Types of Reactions

4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be further oxidized under strong oxidative conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce sulfonamide derivatives.

Scientific Research Applications

Chemistry

4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine is utilized as a reagent in organic synthesis. Its sulfonyl group allows for the formation of sulfonamide and sulfone derivatives, which are crucial in various chemical reactions.

ApplicationDescription
Organic SynthesisActs as a building block for synthesizing complex molecules.
ReagentUsed in the formation of sulfonamide derivatives.

Biology

This compound is investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules. Its structure suggests possible interactions with enzymes and receptors.

Biological ActivityPotential Effects
Enzyme InhibitionMay inhibit specific enzymes involved in metabolic pathways.
Binding AffinityThe morpholine ring enhances binding to target proteins.

Medicine

Research into the therapeutic properties of this compound indicates potential applications in treating inflammatory conditions and infections.

Therapeutic UseMechanism
Anti-inflammatoryModulates inflammatory pathways via enzyme inhibition.
AntimicrobialExhibits activity against certain bacterial strains.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and materials with tailored properties.

Industrial ApplicationDescription
Specialty ChemicalsUsed in formulations requiring specific chemical characteristics.
Material DevelopmentContributes to the production of advanced materials like coatings and polymers.

Case Studies

  • Biochemical Probe Development
    • A study demonstrated that this compound effectively inhibited a specific enzyme linked to inflammatory diseases. The results indicated a significant reduction in inflammation markers in vitro.
  • Antimicrobial Activity
    • Research highlighted its efficacy against Gram-positive bacteria. The compound was tested against Staphylococcus aureus and showed promising results in reducing bacterial growth.
  • Synthesis of Sulfonamide Derivatives
    • In a synthetic chemistry project, this compound served as a precursor for creating novel sulfonamide drugs. The derivatives exhibited enhanced pharmacological properties compared to existing medications.

Mechanism of Action

The mechanism of action of 4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Sulfonylmorpholine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Synthesis Method Key Applications/Findings Reference
4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine 2,3,5,6-tetramethylphenyl C₁₅H₂₁NO₃S 311.4 Inferred sulfonylation of morpholine High lipophilicity; potential agrochemical/pharmacological use [1, 3]
4-[(3-Methoxyphenyl)sulfonyl]morpholine 3-methoxyphenyl C₁₁H₁₅NO₄S 265.3 One-step synthesis with DABSO Herbicidal/insecticidal activity [1]
4-[(4-Fluoro-3-methylphenyl)sulfonyl]morpholine 4-fluoro-3-methylphenyl C₁₁H₁₄FNO₃S 259.3 Unspecified Unreported; fluorinated analogue [9]
4-(Phenylsulfonyl)morpholine Phenyl C₁₀H₁₃NO₃S 227.3 Novel Schiff base route Medicinal hydrazide derivatives [2]
2,3,5,6MP-TQS 2,3,5,6-tetramethylphenyl C₂₁H₂₄N₂O₂S 368.5 Microwave-assisted synthesis Improved yield (15%) vs. conventional [3]
  • The tetramethylphenyl group in the target compound may confer greater metabolic stability compared to methoxy or phenyl analogues . Electron-Withdrawing Groups (e.g., fluorine): Fluorinated derivatives (e.g., 4-[(4-fluoro-3-methylphenyl)sulfonyl]morpholine) exhibit altered electronic profiles, which could enhance binding affinity in medicinal targets but may reduce agrochemical efficacy .
  • Synthetic Efficiency : Microwave-assisted synthesis of 2,3,5,6MP-TQS improved yields by 15% compared to traditional methods, suggesting that optimization strategies for the target compound could similarly benefit from advanced techniques .

Sulfonamide Derivatives with Heterocyclic Variations

Table 2: Comparison with Non-Morpholine Sulfonamides

Compound Name Heterocycle Molecular Weight Key Findings Reference
N-(2,3,5,6-Tetramethylphenyl)sulfonyl valine Valine (amino acid) 313.4 Enhanced polarity (PSA = 91.85 Ų); potential pharmacokinetic differences [8]
(3S)-1-(4-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}naphthalen-1-yl)pyrrolidine-3-carboxylic acid Pyrrolidine N/A High binding affinity (-10.18 kcal/mol) to Nrf2 receptor [4]
  • For instance, the valine derivative’s polar surface area (91.85 Ų) suggests better aqueous solubility than the morpholine analogue .
  • Pharmacological Relevance : The pyrrolidine-based tetramethylphenyl sulfonamide in exhibited strong binding to neurological targets (e.g., Nrf2 receptor), highlighting the scaffold’s versatility in drug design .

Biological Activity

The compound 4-[(2,3,5,6-tetramethylphenyl)sulfonyl]morpholine is a sulfonamide derivative that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific morpholine derivative, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H17NO2S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2\text{S}

This structure features a morpholine ring substituted with a sulfonyl group attached to a tetramethylphenyl moiety.

Biological Activity Overview

The biological activities of this compound have been investigated through various studies focusing on its antiproliferative effects against cancer cells and its interactions with key biological targets.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative activity against several cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer).
  • IC50 Values : The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxicity:
    • MCF-7: IC50 = 4.53 ± 0.30 μM
    • HCT-116: IC50 = 0.50 ± 0.080 μM
    • HepG2: IC50 = 3.01 ± 0.49 μM .

The mechanism by which this compound exerts its antiproliferative effects involves:

  • Inhibition of EGFR/PI3K/AKT/mTOR Pathway : The compound has shown promising inhibitory activity against the epidermal growth factor receptor (EGFR) and downstream signaling pathways crucial for cell growth and survival.
    • EGFR Inhibition : At a concentration of 10 μM, it exhibited an EGFR inhibition rate comparable to established inhibitors like Tamoxifen .
    • PI3K/AKT/mTOR Pathway : Treatment with the compound resulted in significant reductions in the concentrations of key proteins involved in this pathway .
  • Induction of Apoptosis : The compound was found to upregulate pro-apoptotic genes such as p53 and Bax while downregulating anti-apoptotic genes like Bcl-2 . This shift promotes programmed cell death in cancer cells.

Comparative Biological Activity Table

Activity Type Cell Line IC50 (μM) Mechanism
AntiproliferativeMCF-74.53 ± 0.30EGFR/PI3K/AKT/mTOR inhibition
AntiproliferativeHCT-1160.50 ± 0.080Induction of apoptosis
AntiproliferativeHepG23.01 ± 0.49Upregulation of pro-apoptotic genes

Case Studies and Research Findings

Several studies have explored the biological activity of morpholine derivatives similar to this compound:

  • Antibacterial Activity : Morpholine derivatives have been evaluated for their antibacterial properties against various strains such as Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .
  • Enzyme Inhibition : Compounds containing morpholine rings have been identified as effective inhibitors of acetylcholinesterase and urease enzymes, suggesting potential applications in treating conditions like Alzheimer's disease and urinary tract infections .
  • Binding Interactions : Studies utilizing bovine serum albumin (BSA) binding assays demonstrated that these compounds interact effectively with serum proteins, which is crucial for their pharmacokinetic profiles .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-[(2,3,5,6-Tetramethylphenyl)sulfonyl]morpholine that influence its reactivity and stability in experimental settings?

  • Methodological Answer : Key properties include molecular weight (calculated from formula: C₁₅H₂₁NO₃S), melting point (analogous sulfonamide derivatives in show mp 150–152°C), and solubility in organic solvents. Stability can be inferred from structural analogs; sulfonamide groups are prone to hydrolysis under acidic/basic conditions, requiring inert atmospheres for storage. Use differential scanning calorimetry (DSC) for thermal analysis and HPLC to monitor degradation .

Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic and chromatographic methods?

  • Methodological Answer :

  • Spectroscopy : Compare 1^1H/13^13C NMR shifts with predicted values (e.g., sulfonyl groups resonate at δ 3.0–3.5 ppm). IR spectroscopy can confirm sulfonamide S=O stretches (~1350 cm⁻¹).
  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and reference standards (e.g., highlights morpholino-sulfonamide analogs for calibration). Purity >95% is achievable via recrystallization in ethanol/water mixtures .

Advanced Research Questions

Q. What experimental design considerations are critical when assessing the environmental fate of this compound in long-term ecotoxicological studies?

  • Methodological Answer :

  • Compartmental Analysis : Follow Project INCHEMBIOL’s framework ( ) to study abiotic (soil, water) and biotic (bioaccumulation in organisms) distribution.
  • Long-Term Setup : Use randomized block designs ( ) with split plots for variables like pH, temperature, and microbial activity. Monitor degradation products via LC-MS/MS quarterly over 3–5 years.
  • Statistical Validation : Apply ANOVA for inter-compartment comparisons and Cox regression for degradation kinetics .

Q. How can contradictory data on the bioaccumulation potential of this compound be resolved through multi-compartment modeling and validation studies?

  • Methodological Answer :

  • Modeling : Develop a fugacity-based model ( ) to predict partitioning coefficients (log Kₒw, log Kₒc). Validate with empirical data from soil/water microcosms.
  • Contradiction Analysis : Cross-reference laboratory results with field studies (e.g., sediment cores) to identify confounding factors (e.g., organic matter content). Use sensitivity analysis to rank parameter uncertainties .

Q. What synthetic routes optimize the yield of this compound while minimizing by-products?

  • Methodological Answer :

  • Stepwise Sulfonylation : React 2,3,5,6-tetramethylbenzenesulfonyl chloride with morpholine in dry dichloromethane (DCM) at 0°C. Use triethylamine (TEA) as a base to scavenge HCl.
  • By-Product Control : Monitor reaction progress via TLC (silica gel, eluent: ethyl acetate/hexane 1:3). Purify via flash chromatography (yield >75%). Compare with analogous protocols for 4-dodecylmorpholine () to refine stoichiometry .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported antioxidant activity of sulfonamide-morpholine derivatives across studies?

  • Methodological Answer :

  • Standardized Assays : Replicate DPPH/ABTS radical scavenging assays under controlled conditions (pH 7.4, 25°C). Normalize results to Trolox equivalents.
  • Inter-Lab Validation : Share samples with collaborating labs (e.g., ’s multi-replicate approach) to isolate methodological variability. Use Bland-Altman plots to assess bias .

Environmental and Regulatory Considerations

Q. What methodologies are recommended for evaluating the ecological risks of this compound in aquatic ecosystems?

  • Methodological Answer :

  • Acute/Chronic Toxicity Testing : Use OECD Test Guideline 203 (fish) and 211 (Daphnia magna). Calculate LC₅₀/EC₅₀ values.
  • Risk Quotient (RQ) : Derive predicted environmental concentrations (PECs) via leaching studies and compare to predicted no-effect concentrations (PNECs). Reference EPA/FDA frameworks () for regulatory alignment .

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